(Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one
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Overview
Description
The compound "(Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one" is a member of the thiazolidinone family, characterized by a thiazolidine ring with a ketone and a thioxo substituent. This compound, specifically mentioned as compound (III) in one of the studies, is part of a broader class of compounds that have been analyzed for their supramolecular structures .
Synthesis Analysis
The synthesis of related thiazolidinone compounds involves the reaction of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides in a pyridine solution. This reaction can yield various products, including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. The exact synthesis route for the compound is not detailed in the provided papers, but the general methodology suggests a complex reaction pathway that can lead to multiple products, with the structures confirmed by microanalytical and spectral data .
Molecular Structure Analysis
The molecular structure of compound (III) is part of a study that examined the supramolecular structures of four related thiazolidinones. These compounds exhibit a wide C-C-C angle at the methine carbon, which links the two rings in the structure. The specific angles and bonding patterns contribute to the unique properties and potential interactions of these molecules .
Chemical Reactions Analysis
Although the provided papers do not detail the chemical reactions specific to compound (III), they do discuss the reactivity of similar thiazolidinone derivatives. These compounds can react with nitrile oxides to form a variety of products, indicating that the thiazolidinone core is reactive and can participate in further chemical transformations. The interconversion routes of these reactions are also a subject of discussion, highlighting the dynamic nature of these compounds under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compound (III) are inferred from its molecular structure and the behavior of similar compounds. The presence of hydrogen bonding, as seen in the supramolecular structures, suggests that these compounds have the potential to form dimers and chains through N-H...S and C-H...O hydrogen bonds. These interactions can significantly influence the compound's solubility, melting point, and other physical properties. The trifluoromethyl group in compound (III) may also contribute to its chemical stability and reactivity due to the electron-withdrawing nature of fluorine atoms .
Scientific Research Applications
Supramolecular Structures
- The compound has been studied for its supramolecular structures, such as hydrogen-bonded dimers, chains of rings, and sheets. A wide C-C-C angle at the methine C atom linking the two rings was observed, which plays a role in the formation of complex molecular structures (Delgado et al., 2005).
Synthesis and Anti-Inflammatory Activity
- The synthesis of new benzylidene thiazolidine derivatives, including (Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one, was explored for their potential anti-inflammatory activity (Santos et al., 2005).
Crystal Structure and Computational Studies
- The crystal structure and computational analysis of similar thiazolidin-4-one derivatives have been conducted. These studies help in understanding the molecular geometry and potential applications in designing new compounds (Khelloul et al., 2016).
Synthesis of Fused Thiopyrano Derivatives
- Research has been done on the synthesis of Z-5-arylmethylene-4-thioxo-thiazolidine derivatives and their potential in creating new fused thiopyrano[2,3-d]thiazole derivatives (Metwally, 2008).
Protein Kinase Inhibitors
- Libraries of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones have been synthesized and tested for their activity against protein kinases, indicating their potential use in treating neurological or oncological disorders (Bourahla et al., 2021).
Antimicrobial Activity
- Studies have synthesized and evaluated the antimicrobial activity of thiazolidin-4-one derivatives, highlighting their potential use in developing new antimicrobial agents (Makwane et al., 2018).
Anticancer Properties
- Some derivatives of thiazolidin-4-one, including similar compounds, have been synthesized and evaluated for their anticancer properties, particularly against hematopoietic neoplastic cells (de Melo Rêgo et al., 2017).
General Chemistry and Biological Activities
- General reviews of the chemistry and biological activities of 1,3-thiazolidin-4-ones, a category that includes this compound, have been published, discussing their widespread utility in medicinal chemistry (Cunico et al., 2008).
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to be intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .
Mode of Action
Thiazolidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they interact with multiple targets in the body .
Biochemical Pathways
Thiazolidine derivatives are known to influence a variety of biological responses, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The synthesis of thiazolidine derivatives often involves considerations of green synthesis, atom economy, cleaner reaction profile, and catalyst recovery, which may indirectly suggest some influence of environmental factors .
properties
IUPAC Name |
(5Z)-3-ethyl-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS2/c1-2-17-11(18)10(20-12(17)19)7-8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNNCOLSVSYEHB-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)C(F)(F)F)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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